3-Hydroxypyrazine-2-carboxylic acid

Übersicht

Beschreibung

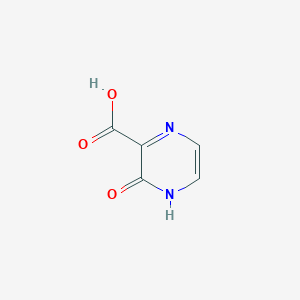

3-Hydroxypyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O3 It is a derivative of pyrazine, characterized by the presence of a hydroxyl group at the third position and a carboxylic acid group at the second position of the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the esterification of commercially available this compound followed by amidation . Another method includes the nitration of the pyrazine ring, followed by reduction of the nitro group in the presence of Raney nickel . The overall yield of the target product can be optimized through careful control of reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis starting from pyrazin-2-amine. The process includes regioselective chlorination of the pyrazine ring, bromination, palladium-catalyzed cyanation, diazotation, and Sandmeyer chlorination . These steps are designed to maximize yield and purity while minimizing byproducts.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents like Raney nickel.

Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as Raney nickel and hydrogen gas are frequently used.

Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.

Major Products:

Oxidation: Formation of pyrazine-2,3-dione.

Reduction: Formation of 3-amino-pyrazine-2-carboxylic acid.

Substitution: Formation of esters or amides depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Antiviral Drug Synthesis

One of the most prominent applications of HPCA is as a precursor in the synthesis of Favipiravir, an antiviral medication. Favipiravir has shown efficacy against various RNA viruses, including influenza and coronaviruses. The synthesis involves a four-step process where HPCA is converted into Favipiravir through amidation and other transformations .

Clinical Studies on Favipiravir :

- A multicenter study indicated that patients treated with Favipiravir exhibited a higher rate of clinical recovery from COVID-19 compared to those receiving alternative treatments .

- In animal models, Favipiravir demonstrated significant survival rates against lethal strains of influenza viruses, showcasing its potential as a broad-spectrum antiviral agent .

Enzyme Inhibition Studies

HPCA is utilized in research focused on enzyme inhibition mechanisms. Its structural properties allow it to interact with various enzymes, making it a valuable tool in biochemical studies aimed at understanding enzyme functions and developing inhibitors for therapeutic purposes.

Metal-Organic Frameworks (MOFs)

HPCA serves as an organic linker in the construction of metal-organic frameworks (MOFs). These frameworks are composed of metal ions coordinated to organic ligands, forming porous structures with applications in gas storage, separation processes, and catalysis. The ability of HPCA to bind with metal ions through its carboxylate and hydroxyl groups enhances its utility in synthesizing novel MOFs.

Favipiravir Efficacy Against Influenza

A study evaluating the effectiveness of Favipiravir synthesized from HPCA reported:

- Virus Strain : A/Victoria/3/75 (H3N2)

Clinical Trials for COVID-19 Treatment

In clinical trials involving patients with moderate to severe COVID-19 pneumonia:

Wirkmechanismus

The mechanism of action of 3-hydroxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects . The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions enhances its binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir): A modified pyrazine analog with antiviral properties.

3-Aminopyrazine-2-carboxylic acid: Another pyrazine derivative used in the synthesis of various bioactive compounds.

Uniqueness: 3-Hydroxypyrazine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups enable a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

3-Hydroxypyrazine-2-carboxylic acid (HPCA) is a heterocyclic organic compound with significant biological activity, particularly in the context of antiviral research. This article delves into its biological properties, mechanisms of action, and applications in drug synthesis, particularly as a precursor for Favipiravir, an antiviral medication.

Chemical Structure and Properties

- Molecular Formula : C5H4N2O3

- CAS Number : 20737-42-2

- Structure : The compound features a hydroxyl group at the 3-position and a carboxylic acid group at the 2-position of the pyrazine ring.

HPCA serves as a key intermediate in the synthesis of Favipiravir, which exhibits broad-spectrum antiviral activity. The mechanism by which HPCA contributes to antiviral effects includes:

- Viral Polymerase Inhibition : HPCA is involved in the synthesis of Favipiravir, which acts as an inhibitor of RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication in RNA viruses such as influenza and coronaviruses .

Antiviral Activity

HPCA has been studied for its role in synthesizing Favipiravir, which has demonstrated significant antiviral activity against various strains of influenza and other RNA viruses. Below is a summary of findings from case studies involving Favipiravir:

| Virus Strain | Dosage (mg/kg/day) | Survival Rate (%) | Reduction in Viral Load |

|---|---|---|---|

| A/Victoria/3/75 (H3N2) | 100 (4 times/day) | 70-100 | >1 log TCID50/g |

| A/Duck/MN/1525/81 (H5N1) | 30 (4 times/day) | 100 | Not specified |

| A/PR/8/34 (H1N1) | 200 | 80 | < Detection Threshold |

| A/Vietnam/UT3040/04 (H5N1) | 300 (2 times/day) | 50-100 | Significant reduction |

These studies indicate that Favipiravir, synthesized from HPCA, can significantly reduce viral loads and improve survival rates in animal models .

Clinical Applications

In clinical settings, Favipiravir has been evaluated for its efficacy against COVID-19. A multicenter study showed that patients treated with Favipiravir had a higher rate of clinical recovery compared to those receiving alternative treatments .

Research Applications

HPCA's utility extends beyond antiviral activity. It is used in various scientific research contexts:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-hydroxypyrazine-2-carboxylic acid and its derivatives?

Methodological Answer: A common approach involves nitration of 3-hydroxypyrazine-2-carboxamide using potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) as a catalyst. For example, dissolving 3-hydroxypyrazine-2-carboxamide (7 mmol) in H₂SO₄ at controlled temperatures yields 3-hydroxy-6-nitropyrazine-2-carboxamide . Alternatively, 3-hydroxypyrazin-2-carboxamide can undergo chlorination with PCl₅ or POCl₃, followed by hydrolysis or substitution reactions to introduce functional groups like methoxy or amino . Key considerations include reagent purity (>98%), solvent selection, and reaction time optimization.

Q. How can researchers characterize the hydrogen-bonding network in this compound derivatives?

Methodological Answer: X-ray crystallography is critical for mapping hydrogen-bonding interactions. For instance, 3-aminopyrazine-2-carboxylic acid exhibits intra- and intermolecular hydrogen bonds between the carboxylic acid, amino groups, and pyrazine ring nitrogen atoms. These bonds stabilize the crystal lattice, as evidenced by displacement parameter analysis . Complementary techniques like FT-IR and NMR can validate hydrogen-bonding patterns by identifying shifts in O–H or N–H stretching frequencies.

Q. What analytical methods are recommended for purity assessment of this compound intermediates?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is standard for quantifying purity (>98%). For moisture-sensitive derivatives (e.g., chlorinated analogs), Karl Fischer titration ensures water content <0.5% . Mass spectrometry (MS) and elemental analysis (EA) further confirm molecular weight and composition.

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Contradictions in NMR or IR data often arise from solvent effects or tautomeric equilibria. For example, keto-enol tautomerism in hydrazone derivatives may lead to variable peak assignments. To address this:

- Use deuterated solvents (DMSO-d₆, CDCl₃) for consistent NMR conditions.

- Compare experimental data with computational predictions (e.g., DFT calculations for IR vibrational modes) .

- Conduct variable-temperature NMR to observe dynamic equilibria .

Q. What strategies optimize nitration regioselectivity in this compound derivatives?

Methodological Answer: Nitration at the 6-position of 3-hydroxypyrazine-2-carboxamide is influenced by:

- Acid strength: Concentrated H₂SO₄ (>95%) enhances electrophilic substitution.

- Temperature: Reactions at 0–5°C favor mono-nitration, while higher temperatures risk di-nitration or decomposition .

- Substituent effects: Electron-donating groups (e.g., –NH₂) direct nitration to specific ring positions. Computational modeling (e.g., Fukui function analysis) can predict reactive sites .

Q. How do metal chelates of this compound derivatives enhance biological activity?

Methodological Answer: Coordination with transition metals (Cu²⁺, Pt⁴⁺) modifies electronic properties and bioavailability. For example:

- Antimicrobial activity: Cu(II) chelates of 3-amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid show enhanced inhibition against E. coli (MIC = 8 µg/mL) compared to the free ligand .

- DNA interaction: Planar aromatic systems in metal complexes intercalate with DNA, validated via UV-vis titration and gel electrophoresis .

Q. What computational methods predict the reactivity of this compound in drug design?

Methodological Answer:

- DFT calculations: Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for electrophilic attack .

- Molecular docking: Simulate binding affinities with target proteins (e.g., dihydrofolate reductase) using software like AutoDock Vina .

- ADMET profiling: Predict pharmacokinetic properties (e.g., plasma stability) using QSAR models .

Eigenschaften

IUPAC Name |

2-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZRUSFQHBBTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340595 | |

| Record name | 3-hydroxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20737-42-2 | |

| Record name | 3-hydroxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.